3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide

Data Gap Analysis Procurement Due Diligence Compound Characterization

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide (CAS 887888-66-6, molecular formula C26H25N3O5S, molecular weight 491.56 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class bearing a para-diethylsulfamoyl benzamido substituent at the 3-position and an N-phenyl carboxamide at the 2-position. The IUPAC name is 3-[[4-(diethylsulfamoyl)benzoyl]amino]-N-phenyl-1-benzofuran-2-carboxamide.

Molecular Formula C26H25N3O5S
Molecular Weight 491.56
CAS No. 887888-66-6
Cat. No. B2382033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide
CAS887888-66-6
Molecular FormulaC26H25N3O5S
Molecular Weight491.56
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C26H25N3O5S/c1-3-29(4-2)35(32,33)20-16-14-18(15-17-20)25(30)28-23-21-12-8-9-13-22(21)34-24(23)26(31)27-19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3,(H,27,31)(H,28,30)
InChIKeyODLDKQCXSWECME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide (CAS 887888-66-6): Procurement-Relevant Identity and Source Limitations


3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide (CAS 887888-66-6, molecular formula C26H25N3O5S, molecular weight 491.56 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class bearing a para-diethylsulfamoyl benzamido substituent at the 3-position and an N-phenyl carboxamide at the 2-position. The IUPAC name is 3-[[4-(diethylsulfamoyl)benzoyl]amino]-N-phenyl-1-benzofuran-2-carboxamide. An exhaustive search of primary research papers, patents, authoritative databases (PubChem BioAssay, ChEMBL, BindingDB), and reputable vendor technical datasheets (e.g., Cayman Chemical, MedChemExpress, Tocris, Sigma-Aldrich) returned no quantitative biological or physicochemical characterization data for this compound. The only indexed mentions occur on vendor websites excluded from this analysis by the user's source prohibition rules. Consequently, no baseline activity profile, potency range, selectivity fingerprint, or target engagement data can currently be provided from admissible sources. [1] [2]

Why Generic Substitution of 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide Is Not Supported by Current Evidence


Within the benzofuran-2-carboxamide chemical space, minor structural modifications—such as the presence or absence of the para-diethylsulfamoyl benzamido group, the nature of the N-aryl substituent, or the oxidation state of the heterocyclic core—can profoundly alter physicochemical properties, target engagement, and biological outcome. The acylsulfonamide-benzofuran series has yielded potent and selective KAT6A/B inhibitors such as BAY-184 (J. Med. Chem. 2024), while closely related N-phenylbenzofuran-2-carboxamide analogs modulate Aβ42 aggregation (ACS Chem. Neurosci. 2023). However, no admissible quantitative data exist to establish whether the specific substitution pattern of CAS 887888-66-6 confers any measurable advantage or disadvantage relative to these structurally related analogs. Without head-to-head or cross-study comparable data, any assumption that this compound can functionally substitute for or outperform a structural neighbor is scientifically unfounded. Procurement decisions based on structural similarity alone carry a high risk of selecting a compound with an uncharacterized and potentially divergent activity profile. [1] [2]

Quantitative Evidence Guide for 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide: Comparator-Based Differentiation Analysis


Absence of Admissible Quantitative Biological Data for CAS 887888-66-6 Precludes Comparator-Based Differentiation

An exhaustive search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, BindingDB, and reputable vendor catalogs (Cayman Chemical, MedChemExpress, Tocris, Sigma-Aldrich) returned zero quantitative biological assay results for CAS 887888-66-6. The ZINC database explicitly confirms 'no known activity for this compound' in ChEMBL 20 [1]. Structural comparators such as BAY-184 (KAT6A IC50 = 71 nM, KAT6B IC50 = 83 nM) [2] and N-phenylbenzofuran-2-carboxamide (7a) (demonstrated Aβ42 aggregation modulation at 10–100 µM) [3] have published quantitative activity profiles, but no direct or cross-study comparison with CAS 887888-66-6 is possible. The compound is not listed in any peer-reviewed SAR study, patent biological example, or screening campaign dataset accessible through admissible sources.

Data Gap Analysis Procurement Due Diligence Compound Characterization

Application Scenarios for 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide Based on Current Evidence


No Evidence-Backed Application Scenario Can Be Recommended

The complete absence of admissible quantitative biological, pharmacological, or industrial performance data for CAS 887888-66-6 precludes the definition of any evidence-backed application scenario. The compound's structural features—a benzofuran-2-carboxamide core with a para-diethylsulfamoyl benzamido substituent—are present in published chemical probes and drug candidates targeting diverse proteins (e.g., KAT6A/B, MMP-13, Aβ42). However, as confirmed by the ZINC database, no biological activity has been reported for this specific compound in ChEMBL [1], and no patent or primary literature demonstrates its utility in any experimental system. Any proposed use would be purely speculative and unsupported by the procurement-focused evidence rules required by this guide. Researchers seeking benzofuran-2-carboxamide-based tools should consider structurally characterized alternatives with published quantitative data (e.g., BAY-184 for KAT6 inhibition [2] or compound 7a for Aβ42 modulation [3]).

Quote Request

Request a Quote for 3-(4-(N,N-diethylsulfamoyl)benzamido)-N-phenylbenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.